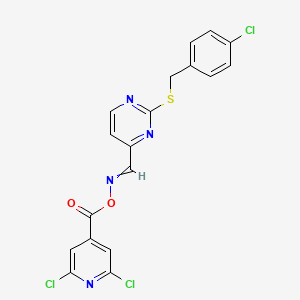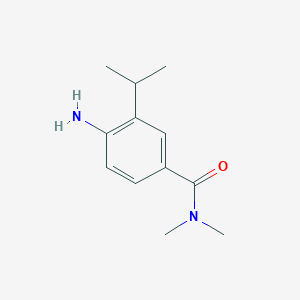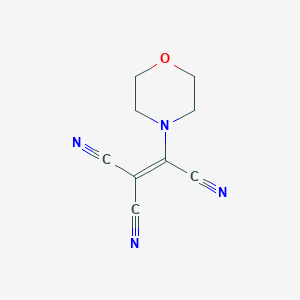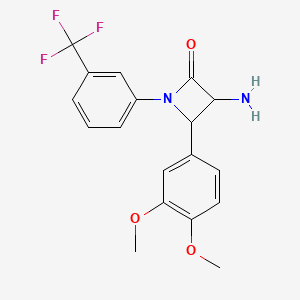![molecular formula C10H3BrCl2N2O B14777133 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination and chlorination of furoquinazoline derivatives . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline can be compared with other similar compounds, such as:
7-Bromo-2,4-dichloro-8-fluoro-quinazoline: This compound shares a similar quinazoline core but has different substituents, leading to variations in its chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a different functional group but belong to the same heterocyclic family, exhibiting distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H3BrCl2N2O |
|---|---|
Molecular Weight |
317.95 g/mol |
IUPAC Name |
4-bromo-7,9-dichlorofuro[2,3-f]quinazoline |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-5-3-6-7(8-4(5)1-2-16-8)9(12)15-10(13)14-6/h1-3H |
InChI Key |
XWCNPTAPCMXVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C3C(=CC(=C21)Br)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)









